A Technical Guide to the Investigation of N1-allyl-N2-phenyloxalamide: A Candidate for Novel Bioactivity
A Technical Guide to the Investigation of N1-allyl-N2-phenyloxalamide: A Candidate for Novel Bioactivity
Abstract: The oxalamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities including antifungal, antiviral, and anticancer properties.[1] This guide introduces N1-allyl-N2-phenyloxalamide, a specific derivative combining the oxalamide core with N-allyl and N-phenyl substitutions. While direct research on this compound is not present in public literature, its structural motifs suggest significant therapeutic potential.[2][3] Drawing from extensive research on analogous compounds, we hypothesize that N1-allyl-N2-phenyloxalamide is a prime candidate for investigation as a novel antifungal agent, potentially acting through the inhibition of mitochondrial respiration. This document provides a comprehensive, technically-grounded framework for its synthesis, screening, and mechanistic evaluation, designed for researchers and drug development professionals.
Introduction and Rationale
N1-allyl-N2-phenyloxalamide (CAS 100060-41-1) is a small molecule featuring a central N,N'-disubstituted ethanediamide (oxalamide) core.[1][2] This core is flanked by a phenyl group and an allyl group. The rationale for investigating this specific molecule is built upon the established bioactivities of its constituent parts:
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The Oxalamide/Oxanilide Core: This scaffold is central to a wide array of bioactive compounds.[1] Notably, oxanilides (a subclass of oxalamides) are known for their potent fungicidal properties, often targeting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain.[4][5] Beyond this, various oxalamide derivatives have been developed as inhibitors of viral neuraminidase, inosine monophosphate dehydrogenase (IMPDH) for cancer and immunosuppressive applications, and lipoxygenase for anti-inflammatory effects.[1][6][7]
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The N-phenyl Group: The presence of an aniline-derived moiety is a hallmark of the oxanilide class of fungicides, such as carboxin.[4] This group is critical for interaction with the target enzyme.
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The N-allyl Group: The allyl motif is found in numerous natural and synthetic bioactive molecules and is recognized as a valuable tool in drug design.[8][9][10] It can enhance lipophilicity, influence metabolic stability, and participate in key binding interactions.[11] In some contexts, the allyl group contributes to antioxidant and anticancer activities.[8][12]
Based on this evidence, we propose the primary hypothesis that N1-allyl-N2-phenyloxalamide possesses significant antifungal activity , likely mediated by the inhibition of succinate dehydrogenase. Secondary lines of investigation could include its potential as an anticancer or antiviral agent.
Chemical Profile and Synthesis
A plausible and efficient laboratory-scale synthesis of N1-allyl-N2-phenyloxalamide can be achieved via a two-step sequential amidation of oxalyl chloride.
Table 1: Chemical Profile of N1-allyl-N2-phenyloxalamide
| Property | Value | Source |
| CAS Number | 100060-41-1 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| SMILES | O=C(NC1=CC=CC=C1)C(=O)NCC=C | [2] |
Proposed Synthesis Protocol
This protocol outlines a standard method for producing N,N'-disubstituted oxalamides.
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Step A: Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
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Dissolve aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a dry aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂).
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Cool the solution to 0 °C in an ice bath.
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Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting aniline.
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Quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate mono-amide.
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Step B: Synthesis of N1-allyl-N2-phenyloxalamide
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Dissolve the crude intermediate from Step A (1.0 eq) in a suitable solvent like ethanol.
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Add allylamine (1.5 eq) to the solution.
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Heat the reaction mixture to reflux (approx. 80 °C) for 12-24 hours, monitoring by TLC.
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Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
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If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
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If no precipitate forms, concentrate the solvent and purify the resulting solid/oil by column chromatography on silica gel.
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Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
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Proposed Experimental Validation Workflows
To systematically evaluate the biological activity of N1-allyl-N2-phenyloxalamide, a tiered screening approach is recommended. This ensures efficient use of resources by beginning with broad, high-throughput screens and progressing to more complex, mechanism-specific assays for promising hits.
Caption: Proposed MoA: Inhibition of SDH (Complex II) in the ETC.
This assay measures the activity of SDH in isolated fungal mitochondria.
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Mitochondria Isolation:
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Grow a large culture of the susceptible fungal species.
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Harvest the cells and produce spheroplasts using enzymes like lyticase.
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Homogenize the spheroplasts in a mitochondrial isolation buffer.
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Perform differential centrifugation to pellet and purify the mitochondrial fraction.
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Assay Procedure:
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Resuspend the mitochondrial fraction in assay buffer.
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In a 96-well plate, add the mitochondrial suspension to wells containing various concentrations of N1-allyl-N2-phenyloxalamide (and appropriate controls like carboxin).
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Initiate the reaction by adding succinate (the substrate) and an artificial electron acceptor like DCIP (2,6-dichlorophenolindophenol), whose reduction can be monitored spectrophotometrically. [4] * Measure the decrease in absorbance of DCIP over time at ~600 nm.
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Data Analysis:
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Calculate the rate of reaction for each concentration of the inhibitor.
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Plot the reaction rate against the inhibitor concentration to determine the IC₅₀, which is the concentration of the compound required to inhibit SDH activity by 50%. [13]A potent IC₅₀ value would strongly support this proposed mechanism.
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Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 2: Example Data Summary for Antifungal Screening
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | T. rubrum MIC (µg/mL) | SDH IC₅₀ (µM) |
| N1-allyl-N2-phenyloxalamide | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Itraconazole (Control) | 0.125 - 1 | 0.25 - 2 | 0.03 - 0.25 | N/A |
| Carboxin (Control) | >64 | >64 | >64 | ~10-100 |
Conclusion and Future Directions
N1-allyl-N2-phenyloxalamide presents a compelling, unexplored candidate for drug discovery. Its chemical architecture, derived from the well-established oxalamide scaffold and functionalized with bioactive allyl and phenyl groups, provides a strong rationale for investigation. The proposed research framework, prioritizing the antifungal hypothesis, offers a clear and technically sound path from synthesis to primary screening and mechanistic elucidation. Positive results from this workflow would not only validate N1-allyl-N2-phenyloxalamide as a novel antifungal lead but would also open avenues for further structure-activity relationship (SAR) studies to optimize its potency and pharmacological profile.
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